molecular formula C11H15BrOZn B14883612 4-[(sec-Butyloxy)methyl]phenylZinc bromide

4-[(sec-Butyloxy)methyl]phenylZinc bromide

Cat. No.: B14883612
M. Wt: 308.5 g/mol
InChI Key: BJHPLNXNXMTDFO-UHFFFAOYSA-M
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Description

4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is a solution in THF, which is a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(SEC-BUTYLOXY)METHYL]BROMOBENZENE with zinc in the presence of a catalyst. The reaction is carried out in THF as the solvent. The general reaction scheme is as follows:

4[(SECBUTYLOXY)METHYL]BROMOBENZENE+Zn4[(SECBUTYLOXY)METHYL]PHENYLZINCBROMIDE4-[(SEC-BUTYLOXY)METHYL]BROMOBENZENE + Zn \rightarrow this compound 4−[(SEC−BUTYLOXY)METHYL]BROMOBENZENE+Zn→4−[(SEC−BUTYLOXY)METHYL]PHENYLZINCBROMIDE

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Preparation of Reactants: Ensuring the purity of 4-[(SEC-BUTYLOXY)METHYL]BROMOBENZENE and zinc.

    Reaction: Conducting the reaction in a controlled environment to maintain the desired temperature and pressure.

    Purification: Removing any impurities and by-products to obtain a pure solution of this compound in THF.

Chemical Reactions Analysis

Types of Reactions

4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    THF: Used as the solvent due to its ability to stabilize the organozinc compound.

    Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, but conditions may vary depending on the specific reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used

Scientific Research Applications

4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE is used in a wide range of scientific research applications, including:

    Organic Synthesis: As a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.

    Material Science: In the synthesis of polymers and other advanced materials.

    Catalysis: As a component in catalytic systems for various chemical transformations.

Mechanism of Action

The mechanism of action of 4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the reactant. This process is facilitated by the presence of a catalyst, such as palladium, which helps to activate the reactants and promote the formation of the carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of chemical bonds in the reactants and products.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(TERT-BUTYLOXY)METHYL]PHENYLZINC BROMIDE
  • 4-[(ISOBUTYLOXY)METHYL]PHENYLZINC BROMIDE
  • 4-[(N-BUTYLOXY)METHYL]PHENYLZINC BROMIDE

Uniqueness

4-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the sec-butyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific structural features.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);butan-2-yloxymethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-3-10(2)12-9-11-7-5-4-6-8-11;;/h5-8,10H,3,9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BJHPLNXNXMTDFO-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OCC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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